1-Oxaspiro[3.5]nonan-7-ol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

1-Oxaspiro[3.5]nonan-7-ol, also known as Cleroindicin A or Rengyol, is a chiral, non-planar spirocyclic oxetane featuring a [3.5] spiro junction that fuses an oxetane ring to a cyclohexane ring. It is a naturally occurring alcohol isolated from Clerodendrum indicum and Forsythia suspensa.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 176598-06-4
Cat. No. B071821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[3.5]nonan-7-ol
CAS176598-06-4
Synonyms1-Oxaspiro[3.5]nonan-7-ol, cis- (9CI)
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CCO2
InChIInChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2
InChIKeyXMOBSKGLTXGRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[3.5]nonan-7-ol (CAS 176598-06-4): A Spirocyclic Oxetane Building Block for Medicinal Chemistry and Natural Product Research


1-Oxaspiro[3.5]nonan-7-ol, also known as Cleroindicin A or Rengyol, is a chiral, non-planar spirocyclic oxetane featuring a [3.5] spiro junction that fuses an oxetane ring to a cyclohexane ring [1]. It is a naturally occurring alcohol isolated from Clerodendrum indicum and Forsythia suspensa [1][2]. The cis configuration of the hydroxyl group at the 7-position (CAS 176598-06-4 specifically refers to the cis isomer) imparts distinct stereoelectronic properties, making it a valuable scaffold for fragment-based drug discovery and a key intermediate in synthesizing cyclohexylethanoid natural products .

Why 1-Oxaspiro[3.5]nonan-7-ol Cannot Be Replaced by Simpler Spirocycles or Monocyclic Alcohols in Critical Research Applications


Generic substitution among spirocyclic oxetanes or simple cyclohexanols is unreliable due to the strict structure-activity relationships (SAR) governed by the spiro[3.5] framework. The rigid oxetane ring in 1-oxaspiro[3.5]nonan-7-ol imposes a defined exit vector and spatial orientation of the hydroxyl group, which is absent in monocyclic alcohols or even in other spirocycles like 2-oxa-7-azaspiro[3.5]nonane that replace the carbon with a nitrogen [1]. This specific geometry is crucial for target engagement; for instance, its unique spirocyclic framework was confirmed as a novel structure upon isolation, and its stereochemistry directly impacts the synthesis of chiral natural products [2]. The following quantitative evidence demonstrates that physicochemical properties and biological activity are inextricably linked to this precise scaffold architecture.

Head-to-Head Quantitative Differentiation Data for 1-Oxaspiro[3.5]nonan-7-ol (Cleroindicin A) vs. Closest Analogs


Three-Dimensional Spirocyclic Architecture vs. Planar Morpholine: Enhanced Fraction of sp³ (Fsp³) and Structural Complexity

1-Oxaspiro[3.5]nonan-7-ol possesses a rigid spiro[3.5]nonane core with an Fsp³ value of 1.00, indicating a fully saturated, three-dimensional structure. This is a key differentiator from the commonly used morpholine scaffold (Fsp³ = 0.75) which is more planar. The oxetane moiety introduces a hydrogen bond acceptor with a defined exit vector, offering a superior balance of lipophilicity and solubility for fragment-based drug discovery [1][2]. The topological polar surface area (TPSA) of 29.50 Ų is consistent with good membrane permeability while maintaining hydrogen bonding capability.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Aqueous Solubility and Lipophilicity Advantage of the Oxa-Spirocyclic Core Over Traditional Spirocycles

The introduction of an oxygen atom into the spirocyclic framework (oxa-spirocycle) significantly improves the physicochemical profile relative to all-carbon spirocycles. A systematic study demonstrated that oxa-spirocycles, as a class, exhibit up to 40 times higher thermodynamic aqueous solubility and reduced lipophilicity (lower LogP) compared to their traditional, all-carbon spirocyclic counterparts [1]. This class-level differentiation directly applies to 1-oxaspiro[3.5]nonan-7-ol, which incorporates this beneficial oxa-spirocyclic motif.

Drug Metabolism and Pharmacokinetics (DMPK) Lead Optimization Physicochemical Property Optimization

Functional Selectivity: Antiemetic Activity vs. Antimicrobial Activity of Cleroindicin Congeners

1-Oxaspiro[3.5]nonan-7-ol (Cleroindicin A/Rengyol) demonstrates a distinct bioactivity profile as an inhibitor of emesis induced by copper sulfate pentahydrate. This is a functional selectivity contrast to its closest in-class natural products, cleroindicins B and F, which exhibit antimicrobial activity. While cleroindicins B and F show anticandidal activity with MIC values as low as 12.5 µg/mL, Cleroindicin A lacks this antimicrobial activity, indicating a divergence in biological targeting [1]. This functional specificity makes it the compound of choice for antiemetic research applications.

Neuropharmacology Natural Product Bioactivity Target Selectivity

Synthetic Accessibility and Defined Stereochemistry: A Reliable Procurement Advantage

A stereocontrolled route from a common cyclohexadienone precursor allows for the synthesis of enantiopure 1-oxaspiro[3.5]nonan-7-ol (Cleroindicin A) with a defined absolute configuration. The synthesis yields the natural product with spectroscopic data (¹H and ¹³C NMR, mass) identical to the isolated material, and an enantiomeric purity of >98% ee . In contrast, many other spirocyclic oxetane building blocks are supplied as racemic mixtures (e.g., 2-oxa-7-azaspiro[3.5]nonane is often sold without defined stereochemistry), which can confound stereochemical SAR studies. The commercial availability of Cleroindicin A in high purity (>98% by HPLC) with guaranteed identity by NMR and MS further solidifies its procurement reliability [1].

Organic Synthesis Natural Product Synthesis Chiral Resolution

High-Impact Research and Procurement Scenarios Where 1-Oxaspiro[3.5]nonan-7-ol Demonstrates a Clear Scientific or Technical Advantage


Fragment-Based Drug Discovery (FBDD) Targeting Protein-Protein Interactions (PPIs) or Kinases with Rigid, Non-Planar Binding Pockets

The high Fsp³ (1.00) and unique spirocyclic geometry of 1-oxaspiro[3.5]nonan-7-ol make it an ideal fragment or scaffold for probing binding pockets that require a three-dimensional topology. Its oxetane ring serves as a bioisostere for carbonyl groups without the metabolic instability, while the hydroxyl group provides a synthetic handle for further functionalization. This scenario is directly supported by its superior structural complexity over morpholine and its demonstrated utility in the synthesis of bioactive natural products .

Lead Optimization for Oral Drug Candidates Requiring Improved Aqueous Solubility and Reduced Lipophilicity

In a typical lead optimization campaign, replacing an all-carbon spirocyclic core with the oxa-spirocyclic core of 1-oxaspiro[3.5]nonan-7-ol can leverage the documented up to 40-fold increase in solubility and reduced LogP. This is a direct application of the class-level evidence that oxa-spirocycles significantly improve DMPK properties without compromising target affinity, enabling the rescue of promising but poorly soluble hit compounds .

Investigating the Neuropharmacology of Emesis and Developing Novel Antiemetic Agents

The confirmed antiemetic activity of 1-oxaspiro[3.5]nonan-7-ol in the copper sulfate pentahydrate-induced emesis model makes it the required compound for SAR studies around this pharmacophore. Unlike its antimicrobial cleroindicin relatives, this compound specifically modulates the emetic response, providing a selective pharmacological tool for delineating the pathways involved in nausea and vomiting .

Stereospecific Natural Product Total Synthesis and Chiral Building Block Procurement

The established stereocontrolled synthetic route and commercial availability of this compound in high enantiomeric purity (>98% ee) make it a reliable chiral building block for the total synthesis of complex cyclohexylethanoid natural products like isorengyol and rengyoxide. This application is critical for medicinal chemistry groups requiring a definitive stereochemical outcome for downstream biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxaspiro[3.5]nonan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.